molecular formula C13H13F4NO3 B2742313 (3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-82-9

(3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2742313
CAS No.: 2034268-82-9
M. Wt: 307.245
InChI Key: WOPMIYGPDCPHHU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13F4NO3 and its molecular weight is 307.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of related compounds involve the exploration of their chemical properties and potential as intermediates for further chemical reactions. For instance, studies on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution indicate the importance of fluorination to enhance photostability and improve spectroscopic properties of fluorophores (Woydziak et al., 2012).

Pharmaceutical Applications

  • In pharmaceutical research, compounds similar to (3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone have been evaluated for their potential as inhibitors or active agents in drug development. For example, the discovery of potent inhibitors for cholesterol absorption showcases the methodical design and evaluation of compounds for specific therapeutic targets (Rosenblum et al., 1998).

Antimicrobial and Antitumor Activities

  • The exploration of antibacterial and antitumor activities of related compounds highlights their potential in addressing critical health issues. A study on novel antibacterial quinolones with a distorted orientation of the N1 group demonstrated potent activities against Gram-positive and Gram-negative bacteria, suggesting a path for developing new antibacterial agents (Kuramoto et al., 2003). Additionally, the synthesis and evaluation of derivatives for antimicrobial activity underline the importance of structural modifications to enhance biological efficacy (Chaudhari, 2012).

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c1-20-11-3-2-8(4-10(11)14)12(19)18-5-9(6-18)21-7-13(15,16)17/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPMIYGPDCPHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.